molecular formula C12H23NO3 B8649933 1-Piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, butyl ester CAS No. 119515-20-7

1-Piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, butyl ester

Cat. No. B8649933
Key on ui cas rn: 119515-20-7
M. Wt: 229.32 g/mol
InChI Key: CDBLSZZSQWYMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04900834

Procedure details

6.5 g (0.05 mol) of 2-(2-hydroxyethyl)-piperidine and 10 ml of triethylamine are dissolved in 300 ml of tetrahydrofuran, and 7.5 g (0.55 mol) of butyl chloroformate are added at -20° C.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][NH:5]1.C(N(CC)CC)C.Cl[C:18]([O:20][CH2:21][CH2:22][CH2:23][CH3:24])=[O:19]>O1CCCC1>[CH2:21]([O:20][C:18]([N:5]1[CH2:6][CH2:7][CH2:8][CH2:9][CH:4]1[CH2:3][CH2:2][OH:1])=[O:19])[CH2:22][CH2:23][CH3:24]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
OCCC1NCCCC1
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC(=O)OCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)OC(=O)N1C(CCCC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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